

An In-depth Technical Guide to 2-Cyclohexyloctane (C14H28)

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Compound of Interest

Compound Name: 2-Cyclohexyloctane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Cyclohexyloctane**, a saturated aliphatic hydrocarbon with the molecular formula C14H28. While not a bioactive molecule itself, its chemical and physical properties, along with the structural motif of a cyclohexyl group, are relevant to professionals in chemical synthesis and drug discovery. This document collates available data on its physicochemical properties, synthesis, and potential applications as a chemical intermediate and solvent. It also discusses the broader significance of the cycloalkyl alkane structure in medicinal chemistry.

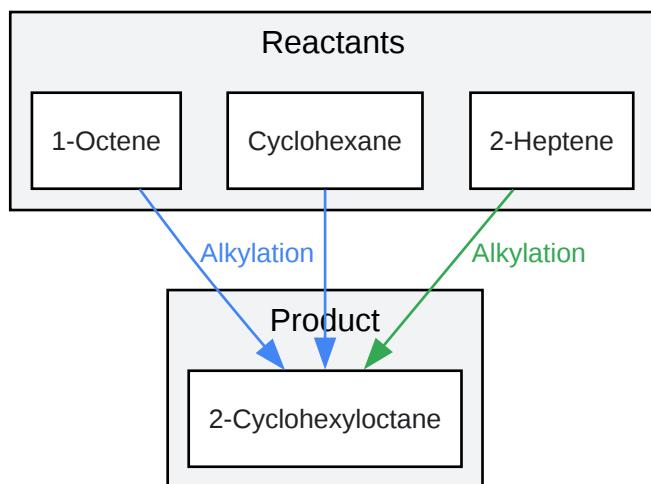
Physicochemical Properties of 2-Cyclohexyloctane

2-Cyclohexyloctane is a colorless liquid at room temperature.^[1] It is a non-polar compound, insoluble in water but soluble in organic solvents.^[1] Its fundamental properties are summarized in Table 1 for easy reference.

| Property | Value | Reference |
|--|---|---|
| Molecular Formula | C14H28 | [2] |
| Molecular Weight | 196.37 g/mol | [1] |
| CAS Number | 2883-05-8 | [2] |
| IUPAC Name | octan-2-ylcyclohexane | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 248.29°C to 256.9°C (estimate) | [2] [3] |
| Melting Point | -19.69°C (estimate) | [2] |
| Density | 0.8088 to 0.814 g/cm ³ (estimate) | [2] [3] |
| Refractive Index | 1.4315 (estimate) | [2] |
| Flash Point | 101.8°C | [2] |
| Vapor Pressure | 0.0241 mmHg at 25°C | [2] |
| LogP (Octanol-Water Partition Coefficient) | 5.17320 to 7.0 | [3] [4] |
| SMILES | CCCCCCC(C)C1CCCCC1 | [1] |

Synthesis and Reactivity

2-Cyclohexyloctane is primarily used as a chemical intermediate and a solvent in industrial applications.[\[2\]](#) Several synthesis routes have been reported, generally involving the reaction of precursors like 1-octene or 2-octene with cyclohexane.



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A general synthesis workflow for **2-Cyclohexyloctane**.

As a saturated alkane, **2-Cyclohexyloctane** exhibits low reactivity. Its chemical behavior is typical of other large alkanes, primarily involving free-radical reactions such as halogenation under UV light.

Spectroscopic Data

Spectroscopic data for **2-Cyclohexyloctane** is available in several public databases. This information is crucial for its identification and characterization in experimental settings.

- Mass Spectrometry (MS): The NIST WebBook of chemistry provides the mass spectrum of **2-Cyclohexyloctane**, which is useful for determining its molecular weight and fragmentation pattern.^[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem lists the availability of ¹³C NMR spectra for **2-Cyclohexyloctane**.^[1] While detailed spectra are not publicly displayed, their existence is noted.^[1] The proton NMR spectra of cycloalkanes can be complex due to small chemical shift differences between protons.^[6]
- Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, cyclohexane, shows characteristic C-H stretching vibrations from 2950 to 2845 cm⁻¹ and C-H deformation

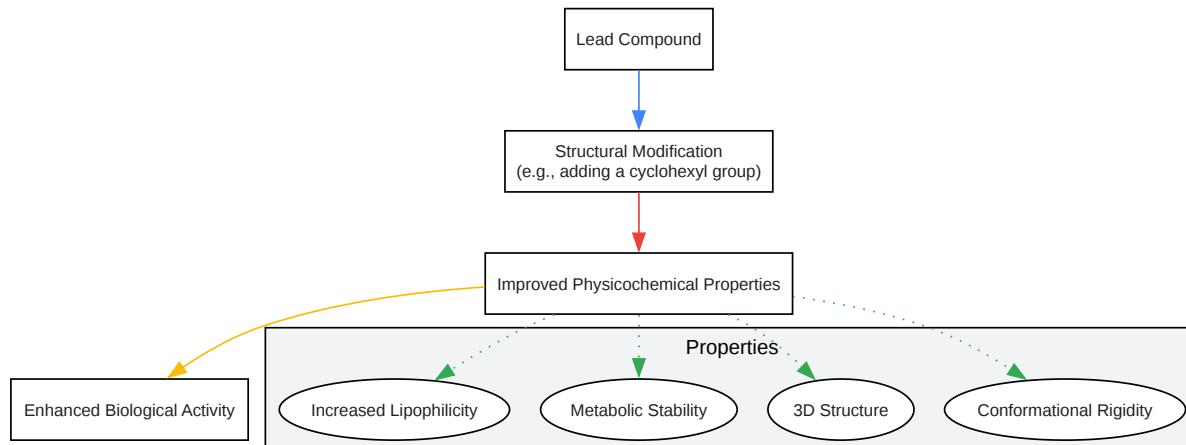
vibrations between 1480 and 1440 cm^{-1} .^[7] **2-Cyclohexyloctane** is expected to exhibit a similar profile, with additional peaks corresponding to the octane chain.

Role in Drug Discovery and Development: A Contextual Overview

Direct evidence of **2-Cyclohexyloctane**'s use in the synthesis of bioactive molecules or as a component of a drug is not available in the current scientific literature. However, the structural components of **2-Cyclohexyloctane**, particularly the cyclohexyl group, are highly relevant in medicinal chemistry.

The cyclohexyl fragment is a common structural motif in both natural and synthetic drugs.^[8] Its inclusion in a drug candidate can offer several advantages:

- **Three-Dimensional Structure:** Unlike a flat phenyl group, for which it can be a bioisostere, the cyclohexyl group provides a three-dimensional structure that can lead to more contact points with a target protein.^[8]
- **Increased Lipophilicity:** The alkyl and cycloalkyl nature of the moiety increases the lipophilicity of a molecule, which can be crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
- **Metabolic Stability:** Saturated rings like cyclohexane are generally more resistant to metabolic degradation compared to aromatic rings or linear alkyl chains.^[9]
- **Conformational Rigidity:** Replacing a flexible alkyl chain with a cyclohexyl ring reduces the conformational entropy of a molecule, which can lead to better binding affinity with its target.^[8]



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The role of cycloalkyl groups in lead optimization.

While **2-Cyclohexyloctane** itself is not a therapeutic agent, its physical properties make it a potential non-polar solvent for certain pharmaceutical manufacturing processes.[10]

Representative Experimental Protocol: Free-Radical Halogenation

Given the absence of specific experimental protocols for the use of **2-Cyclohexyloctane** in drug synthesis, a general protocol for a reaction typical for such a molecule is provided below. This protocol describes the free-radical bromination of **2-Cyclohexyloctane**, a standard reaction for alkanes.

Objective: To synthesize a mixture of brominated **2-Cyclohexyloctane** isomers.

Materials:

- **2-Cyclohexyloctane** (1 equivalent)

- N-Bromosuccinimide (NBS) (1 equivalent)
- AIBN (azobisisobutyronitrile) (catalytic amount)
- Carbon tetrachloride (CCl₄) (solvent)
- Anhydrous sodium sulfate
- 5% aqueous sodium bicarbonate solution
- Deionized water

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve **2-Cyclohexyloctane** and NBS in CCl₄.
- Add a catalytic amount of AIBN to the solution.
- Heat the mixture to reflux (approximately 77°C) under a UV lamp to initiate the reaction.
- Monitor the reaction progress by TLC or GC-MS. The reaction is complete when the solid NBS has been consumed and is converted to succinimide, which floats on top of the solvent.
- Cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide.
- Transfer the filtrate to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution, followed by deionized water.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

- The resulting product, a mixture of brominated isomers, can be purified by fractional distillation or column chromatography if desired.

Disclaimer: This is a representative protocol and has not been optimized for **2-Cyclohexyloctane**. Appropriate safety precautions should be taken when handling all chemicals.

Conclusion

2-Cyclohexyloctane is a well-characterized aliphatic hydrocarbon with established physical and chemical properties. While it does not have direct applications in drug development as a bioactive compound, its structural features, particularly the cyclohexyl moiety, are of significant interest in medicinal chemistry for enhancing the properties of drug candidates. Its primary current applications are as a chemical intermediate and a non-polar solvent. Further research could explore its potential as a starting material for the synthesis of novel compounds with biological activity.

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